2-oxo-2-(phenethylamino)ethyl 4-cyanobenzoate

CAS No.: 728902-95-2

Cat. No.: VC4972452

Molecular Formula: C18H16N2O3

Molecular Weight: 308.337

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 728902-95-2 |

|---|---|

| Molecular Formula | C18H16N2O3 |

| Molecular Weight | 308.337 |

| IUPAC Name | [2-oxo-2-(2-phenylethylamino)ethyl] 4-cyanobenzoate |

| Standard InChI | InChI=1S/C18H16N2O3/c19-12-15-6-8-16(9-7-15)18(22)23-13-17(21)20-11-10-14-4-2-1-3-5-14/h1-9H,10-11,13H2,(H,20,21) |

| Standard InChI Key | LRXGYRVWFPTFTA-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CCNC(=O)COC(=O)C2=CC=C(C=C2)C#N |

Introduction

Chemical Identification and Structural Properties

Structural Features

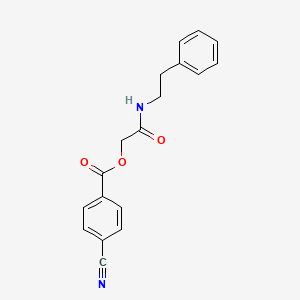

2-Oxo-2-(phenethylamino)ethyl 4-cyanobenzoate belongs to the class of substituted benzoate esters. Its IUPAC name, [2-oxo-2-(2-phenylethylamino)ethyl] 4-cyanobenzoate, reflects its bifunctional structure:

-

A 4-cyanobenzoate group, characterized by a benzene ring substituted with a cyano (-CN) group at the para position.

-

A phenethylamino group (C₆H₅CH₂CH₂NH-) linked via a ketone (-CO-) to an ethyl ester bridge.

The compound’s SMILES notation (C1=CC=C(C=C1)CCNC(=O)COC(=O)C2=CC=C(C=C2)C#N) and InChIKey (LRXGYRVWFPTFTA-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS No. | 728902-95-2 | |

| Molecular Formula | C₁₈H₁₆N₂O₃ | |

| Molecular Weight | 308.337 g/mol | |

| IUPAC Name | [2-oxo-2-(2-phenylethylamino)ethyl] 4-cyanobenzoate | |

| SMILES | C1=CC=C(C=C1)CCNC(=O)COC(=O)C2=CC=C(C=C2)C#N | |

| InChIKey | LRXGYRVWFPTFTA-UHFFFAOYSA-N |

Synthesis and Manufacturing

The synthesis of 2-oxo-2-(phenethylamino)ethyl 4-cyanobenzoate involves multi-step organic reactions:

-

Formation of 4-Cyanobenzoic Acid Chloride: 4-Cyanobenzoic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride intermediate.

-

Esterification with Ethylene Glycol Monoketone: The acyl chloride reacts with ethylene glycol monoketone to form the corresponding ester.

-

Amidation with Phenethylamine: The ketone-containing ester undergoes amidation with phenethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Purification typically employs column chromatography or recrystallization. Yield optimization remains a focus, with reaction conditions (temperature, solvent, catalyst) critically influencing output.

Research Findings and Structure-Activity Relationships (SAR)

Recent SAR studies highlight critical structural determinants:

-

Cyano Substitution: The para-cyano group on the benzoate ring enhances electrophilicity, improving interactions with nucleophilic residues in target proteins.

-

Phenethylamino Chain: The flexibility and hydrophobicity of this moiety influence bioavailability and blood-brain barrier permeability.

Comparative analysis with the ethyl-substituted analog (2-oxo-2-(phenethylamino)ethyl 4-ethylbenzoate, PubChem CID 8015075) reveals that the cyano group reduces logP by 0.3 units, increasing polarity . This modification may favor solubility but limit membrane diffusion.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume